molecular formula C23H28N2O5S B2377156 ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate CAS No. 392324-09-3

ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate

Cat. No.: B2377156
CAS No.: 392324-09-3
M. Wt: 444.55
InChI Key: UKHUTYLRVRVMRV-UHFFFAOYSA-N
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Description

ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the benzamido benzoate family and has a molecular weight of 499.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate typically involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include:

    Formation of the Benzamido Intermediate: This involves the reaction of a benzoic acid derivative with an amine to form the benzamido intermediate.

    Sulfonylation: The benzamido intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: This compound has a similar structure but lacks the sulfonyl group.

    Piperidine Derivatives: Compounds with a piperidine nucleus are widely studied for their pharmacological properties.

Uniqueness

ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate is unique due to the presence of both the sulfonyl and benzamido groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-4-30-23(27)19-5-9-20(10-6-19)24-22(26)18-7-11-21(12-8-18)31(28,29)25-14-16(2)13-17(3)15-25/h5-12,16-17H,4,13-15H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHUTYLRVRVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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